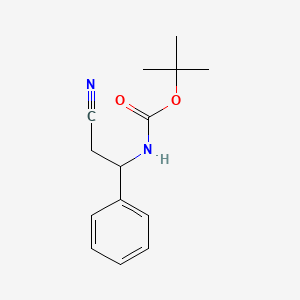

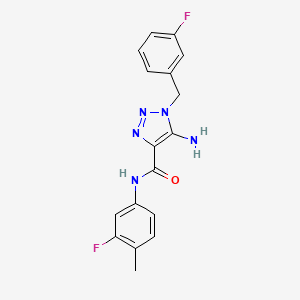

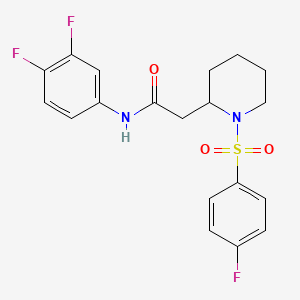

methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate, also known as CUDC-101, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Applications De Recherche Scientifique

Novel Sulfonamide-Based Carbamates as Selective Inhibitors

A series of benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates demonstrated strong preferential inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), suggesting potential applications in treating diseases characterized by BChE dysfunction. This research highlighted the carbamate derivatives' significant inhibitory activity, surpassing clinically used rivastigmine in some instances, and provided detailed insights into their mode of action through molecular modeling studies (Magar et al., 2021).

Rationale and Chemistry of Proinsecticidal Methylcarbamates

Research on methylcarbamate insecticides highlighted their intrinsic good inhibitors of acetylcholinesterase without needing an activation step for intoxication. This study explored the substitution effects on the nitrogen atom of methylcarbamate insecticides, providing insights into the design of selectively toxic derivatives for pest control, focusing on maintaining insecticidal activity while reducing mammalian toxicity (Fahmy & Fukuto, 1983).

Biological and Nonbiological Modifications of Carbamates

This study discussed the hydrolysis, oxidation, dealkylation, and conjugation of methylcarbamate insecticides in biological systems, leading to various metabolites. The research provided valuable information on the metabolic pathways of carbaryl, carbofuran, propoxur, aldicarb, and methomyl, among others, in animals, plants, and insects, contributing to the understanding of their environmental fate and biological effects (Knaak, 1971).

Synthesis and Some Transformations of Methyl [4-(Oxoacetyl)phenyl]carbamate

This paper presented the synthesis of methyl [4-(oxoacetyl)phenyl]carbamate and its transformations into various derivatives through reactions with ethyl acetoacetate, diethyl malonate, hydrazine hydrate, and others. The study highlighted the potential of these compounds for further pharmacological exploration, showcasing the versatility of carbamate derivatives in medicinal chemistry (Velikorodov & Shustova, 2017).

Propriétés

IUPAC Name |

methyl N-[4-[(1-acetyl-2,3-dihydroindol-6-yl)sulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-12(22)21-10-9-13-3-4-15(11-17(13)21)20-27(24,25)16-7-5-14(6-8-16)19-18(23)26-2/h3-8,11,20H,9-10H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBZEUGBFJKRGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-bromophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2993922.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2993936.png)

![methyl 2-(7-benzyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2993940.png)